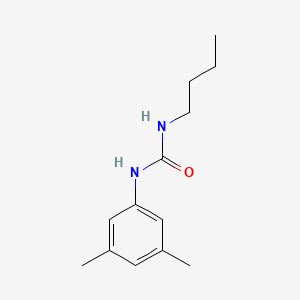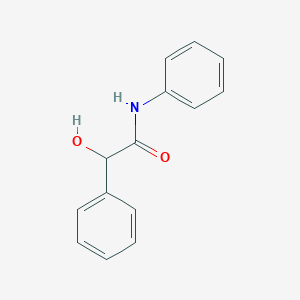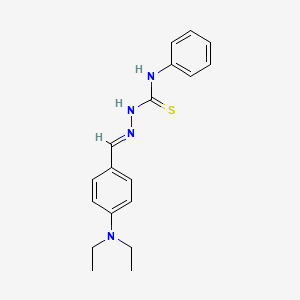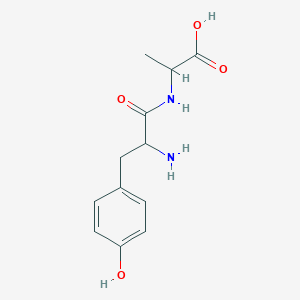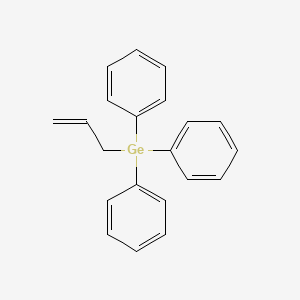
Germane, triphenyl-2-propenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyltriphenylgermane is an organogermanium compound with the chemical formula C21H20Ge It is a member of the organometallic compounds, specifically those containing germanium This compound is characterized by the presence of an allyl group (C3H5) attached to a triphenylgermane moiety (Ge(C6H5)3)
准备方法
Synthetic Routes and Reaction Conditions
Allyltriphenylgermane can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with allyl magnesium bromide. The reaction typically proceeds as follows:
Preparation of Allyl Magnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous ether to form allyl magnesium bromide.
Reaction with Triphenylgermanium Chloride: The allyl magnesium bromide is then reacted with triphenylgermanium chloride in an inert atmosphere to yield allyltriphenylgermane.
The reaction conditions usually involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yields.
Industrial Production Methods
While specific industrial production methods for allyltriphenylgermane are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Allyltriphenylgermane undergoes various chemical reactions, including:
Hydrogermylation: This reaction involves the addition of germanium-hydrogen bonds to unsaturated compounds, such as alkenes and alkynes.
Oxidation: Allyltriphenylgermane can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogermylation: Typically involves the use of hydridogermanes and catalysts such as platinum or rhodium.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as halides or alkoxides are often used in substitution reactions.
Major Products Formed
Hydrogermylation: Produces germylated alkanes or alkenes.
Oxidation: Results in germanium oxides or hydroxides.
Substitution: Yields substituted germanium compounds with various functional groups.
科学研究应用
Allyltriphenylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
作用机制
The mechanism of action of allyltriphenylgermane involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the following mechanisms:
Interaction with Enzymes: Allyltriphenylgermane can interact with enzymes, potentially inhibiting or modifying their activity.
Generation of Reactive Oxygen Species: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
Modulation of Signaling Pathways: It can affect cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Triphenylgermanium Hydride: Similar in structure but contains a hydrogen atom instead of an allyl group.
Allyltrimethylsilane: Contains silicon instead of germanium.
Allyltributylstannane: Contains tin instead of germanium.
Uniqueness
Allyltriphenylgermane is unique due to the presence of the allyl group attached to the germanium atom, which imparts distinct chemical reactivity and potential applications compared to its silicon and tin analogs. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
18689-08-2 |
|---|---|
分子式 |
C21H20Ge |
分子量 |
345.0 g/mol |
IUPAC 名称 |
triphenyl(prop-2-enyl)germane |
InChI |
InChI=1S/C21H20Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI 键 |
OCYWVANHJJNAKH-UHFFFAOYSA-N |
规范 SMILES |
C=CC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
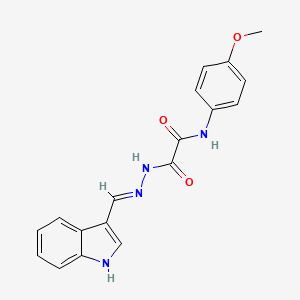

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

